2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one
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Overview
Description
2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Piperazine Moiety: The piperazine ring is synthesized through the reaction of diethanolamine with appropriate amines.
Final Coupling: The final step involves coupling the oxadiazole derivative with the piperazine derivative using suitable coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular mechanisms of diseases.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with various biological macromolecules, leading to inhibition or activation of specific pathways. The piperazine moiety enhances the compound’s ability to cross biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one
- 2-{2-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one
Uniqueness
Compared to similar compounds, 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one exhibits unique properties due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-20-9-5-6-12-22(20)26-28-27(34-29-26)23-13-7-8-14-24(23)33-19-25(32)31-17-15-30(16-18-31)21-10-3-2-4-11-21/h2-14H,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNTEPHJRQUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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